molecular formula C15H27NO5 B14403640 3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one CAS No. 89706-91-2

3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one

Cat. No.: B14403640
CAS No.: 89706-91-2
M. Wt: 301.38 g/mol
InChI Key: JOGGLIKPQMTCGI-UHFFFAOYSA-N
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Description

3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one is a chemical compound with the molecular formula C15H27NO5. It is a derivative of cyclopentanone and is characterized by the presence of a nitropropyl group and two methoxy groups attached to the cyclopentane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one typically involves the reaction of cyclopentanone with appropriate reagents to introduce the nitropropyl and methoxy groups. One common method involves the nitration of cyclopentanone followed by alkylation with 3,3-dimethoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-Dimethoxy-1-nitropropyl)-2-ethylcyclopentan-1-one
  • 3-(3,3-Dimethoxy-1-nitropropyl)-2-methylcyclopentan-1-one
  • 3-(3,3-Dimethoxy-1-nitropropyl)-2-butylcyclopentan-1-one

Uniqueness

3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

CAS No.

89706-91-2

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

3-(3,3-dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one

InChI

InChI=1S/C15H27NO5/c1-4-5-6-7-12-11(8-9-14(12)17)13(16(18)19)10-15(20-2)21-3/h11-13,15H,4-10H2,1-3H3

InChI Key

JOGGLIKPQMTCGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(CCC1=O)C(CC(OC)OC)[N+](=O)[O-]

Origin of Product

United States

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